(4-ETHYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE
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Overview
Description
(4-ETHYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE is a compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring substituted with an ethyl group and a thiophene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Substitution with Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Thiophene Ring: The thiophene ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.
Substitution with Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Coupling of Piperazine and Thiophene Rings: The final step involves the coupling of the ethyl-substituted piperazine ring with the methyl-substituted thiophene ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(4-ETHYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or sulfonates to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, sulfonates, potassium carbonate as base, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
(4-ETHYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its piperazine and thiophene moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacterial strains and cancer cell lines is being explored for potential clinical applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of (4-ETHYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring can modulate enzyme activity. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(4-METHYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
(4-ETHYLPIPERAZINO)(3-THIENYL)METHANONE: Lacks the methyl group on the thiophene ring.
(4-ETHYLPIPERAZINO)(5-METHYL-2-THIENYL)METHANONE: Methyl group is positioned differently on the thiophene ring.
Uniqueness
(4-ETHYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(5-methylthiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-13-4-6-14(7-5-13)12(15)11-8-10(2)16-9-11/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMARRSEDVQHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CSC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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